N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
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Overview
Description
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a useful research compound. Its molecular formula is C24H20N2O3S and its molecular weight is 416.5. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant and Sedative-Hypnotic Activity
Thiazole derivatives have been designed, synthesized, and evaluated for their potential as anticonvulsant agents. Compounds with essential functional groups for binding to benzodiazepine receptors and a 4-thiazolidinone ring, a known anticonvulsant pharmacophore, have shown considerable anticonvulsant activity. One such compound demonstrated significant sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in its pharmacological properties (Faizi et al., 2017).
Antimicrobial Activity
Research on thiazole derivatives incorporating the thiazole ring has revealed their potential in antimicrobial applications. A series of synthesized compounds showed in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against various fungal strains. This suggests that thiazole derivatives may provide valuable therapeutic interventions for microbial diseases (Desai et al., 2013).
Anticancer Activity
A series of substituted thiazol-2-yl phenyl benzamides were evaluated for their anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers. The compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug, etoposide. This highlights the potential of thiazole derivatives as anticancer agents (Ravinaik et al., 2021).
Analgesic and Anti-inflammatory Effects
Studies on benzanilides, closely related to thiazole derivatives, have shown significant analgesic and anti-inflammatory effects. These compounds demonstrated inhibition of paw swelling and an analgesic effect stronger than aspirin in certain cases, suggesting their potential for pain and inflammation management (Oskay et al., 1989).
Molecular Imaging
Thiazole-containing compounds have also been explored for their use in molecular imaging, particularly in positron emission tomography (PET) imaging of brain receptors. The development of radiolabelled nonpeptide angiotensin II antagonists for AT1 receptor imaging exemplifies the utility of thiazole derivatives in this area (Hamill et al., 1996).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another structural component of the compound, have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom, which satisfies hückel’s rule . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Indole derivatives, which share structural similarities with the compound, are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .
Action Environment
The solubility properties of thiazole suggest that the compound’s action could potentially be influenced by the solvent environment .
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-2-28-19-13-11-17(12-14-19)22-16-30-24(25-22)26-23(27)18-7-6-10-21(15-18)29-20-8-4-3-5-9-20/h3-16H,2H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJBOJMNBCGZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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